molecular formula C16H15ClO2S B2463744 3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one CAS No. 882748-88-1

3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B2463744
CAS No.: 882748-88-1
M. Wt: 306.8
InChI Key: JANXBRNEOGHOIF-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one is an organic compound that features a chlorophenyl group and a methoxyphenyl group connected by a sulfanyl bridge to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one typically involves the reaction of 4-chlorothiophenol with 4-methoxyphenylpropanone under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like acetone. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s aromatic groups may interact with hydrophobic pockets in enzymes or receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one is unique due to its combination of a chlorophenyl group, a methoxyphenyl group, and a sulfanyl bridge. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various applications in scientific research.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-chlorothiophenol with 4-methoxyphenylpropanone. The reaction is generally conducted in the presence of a base such as potassium carbonate and a solvent like acetone, followed by refluxing for several hours to ensure complete reaction.

Chemical Structure

The molecular formula of this compound is C16H15ClOSC_{16}H_{15}ClOS, with a molecular weight of approximately 298.81 g/mol. The compound features a chlorophenyl group, a methoxyphenyl group, and a sulfanyl bridge connecting to a propanone backbone .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these bacteria suggest effective antibacterial properties .

Table: Antimicrobial Activity Summary

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus0.22Excellent
Bacillus subtilis0.25Excellent
Salmonella typhi32Moderate
Escherichia coli64Weak

Anticancer Activity

The compound has also been investigated for its anticancer properties. In various studies, it has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include those related to the regulation of oncogenes and tumor suppressor genes .

The biological activity of this compound may be attributed to its ability to form covalent bonds with thiol groups in proteins, thereby altering their function. Additionally, its aromatic groups can interact with hydrophobic pockets in enzymes or receptors, influencing their activity .

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various derivatives found that compounds similar to this compound displayed strong inhibition against biofilm formation in Staphylococcus aureus. The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents .

Anticancer Research

In another investigation focusing on anticancer activity, derivatives of the compound were tested against multiple cancer cell lines. Results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects. The study highlighted the importance of structural modifications in enhancing biological activity .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2S/c1-19-14-6-2-12(3-7-14)16(18)10-11-20-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANXBRNEOGHOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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